N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-oxadiazole ring substituted with a 2-methylthiazole group.
Properties
IUPAC Name |
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2S2/c1-7-16-10(5-22-7)13-18-19-14(21-13)17-12(20)8-2-3-9-11(4-8)23-6-15-9/h2-6H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGQXNWOIISNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole intermediates. One common method involves the reaction of 2-methylthiazole with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with benzothiazole-6-carboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of bi-heterocyclic molecules containing 1,3,4-oxadiazole and thiazole/benzothiazole moieties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
Core Heterocyclic Motifs :
- The target compound shares the 1,3,4-oxadiazole and thiazole moieties with analogs like 7c , 7d , and LMM5 , but distinguishes itself via the benzothiazole carboxamide group instead of a sulfanyl-propanamide or benzamide linker .
Substituent Effects on Bioactivity: Urease Inhibition: Derivatives with para-substituted phenyl groups (e.g., 7d, IC₅₀ = 9.2 µM) exhibit stronger activity than meta-substituted analogs (e.g., 7c, IC₅₀ = 14.3 µM), highlighting the role of substituent positioning . The benzothiazole group in the target compound may enhance binding affinity to urease via π-π stacking or hydrophobic interactions. Anticancer Potential: The thiazole-oxadiazole scaffold in compound 7 () shows antiproliferative effects, suggesting the target compound’s benzothiazole moiety could similarly interact with cancer cell targets like kinases or DNA .
Cytotoxicity Profile :
- Bi-heterocycles like 7a–l demonstrate lower cytotoxicity (IC₅₀ > 50 µM in HEK-293 cells) compared to thiourea standards, suggesting the target compound may also exhibit a favorable safety profile .
Structure-Activity Relationship (SAR) Insights
- Thiazole/Oxadiazole Linkage : The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the thiazole/benzothiazole group contributes to electron-rich interactions with biological targets .
- Benzothiazole vs. Phenyl Groups : Benzothiazole’s fused aromatic system may improve DNA intercalation or enzyme inhibition compared to simpler phenyl substituents in analogs like 7c–7d .
- Electron-Withdrawing/Donating Groups : Para-methyl groups in 7d improve urease inhibition over unsubstituted phenyl analogs, suggesting electron-donating groups optimize target engagement .
Biological Activity
N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole core
- An oxadiazole moiety
- A thiazole substituent
This unique combination of heterocycles contributes to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to the benzothiazole and oxadiazole scaffolds. For instance:
- In Vitro Studies : Research has demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. One study reported that compounds derived from benzothiazole showed promising activity against A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and H1299 (non-small cell lung cancer) cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| 4i | HOP-92 | 1.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole and oxadiazole derivatives are known for their broad-spectrum antibacterial activity. In a study focusing on thiazole derivatives, compounds demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, suggesting that similar derivatives may exhibit potent antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electronegative groups such as chlorine at specific positions on the benzothiazole ring enhances anticancer activity. Additionally, modifications on the thiazole ring can influence cytotoxicity and selectivity towards cancer cells .
- Oxadiazole Influence : The oxadiazole moiety has been linked to increased anti-inflammatory and anticancer activities, particularly through inhibition of key signaling pathways such as COX-2 and EGFR .
Case Studies
- Study on Benzothiazole Derivatives : A comprehensive study synthesized various benzothiazole derivatives and evaluated their anticancer activity. Among them, a specific compound exhibited significant inhibition of tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole-containing compounds. Results indicated that certain derivatives showed potent activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .
Q & A
Q. What are the recommended synthetic pathways for synthesizing N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclization and coupling reactions. For example, oxadiazole-thiazole hybrids are typically prepared by reacting carboxamide precursors with thiosemicarbazides under acidic conditions, followed by cyclization using phosphorous oxychloride (POCl₃) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and controlled heating (55–60°C for 2–4 hours). Solvent selection (e.g., ethanol or acetic acid) significantly impacts purity; recrystallization from methanol or ethyl acetate/hexane mixtures is recommended for final purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : Aromatic protons in the benzothiazole moiety (δ 7.2–8.5 ppm) and methyl groups in the thiazole ring (δ 2.5–2.7 ppm).
- ¹³C NMR : Carbonyl carbons (C=O at ~165–170 ppm) and oxadiazole/thiazole ring carbons (100–150 ppm) .
High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 μM. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations is recommended for anticancer potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions in splitting patterns often arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of protons in rigid heterocycles. Compare experimental data with computational predictions (DFT-optimized structures at B3LYP/6-31G* level) . If impurities persist, employ preparative HPLC with a C18 column (acetonitrile/water gradient) for isolation .
Q. What strategies optimize molecular docking studies to predict binding affinity with GSK-3β or similar targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Grid Box : Centered on the ATP-binding pocket (coordinates: x=15 Å, y=10 Å, z=10 Å).
- Flexible Residues : Include key residues (e.g., Lys85, Asp200 in GSK-3β). Validate docking poses with molecular dynamics simulations (50 ns, NPT ensemble) to assess stability . Cross-reference with crystallographic data (PDB IDs: 1Q3D for GSK-3β) to refine scoring functions .
Q. How should researchers design SAR studies to evaluate the impact of substituents on bioactivity?
- Methodological Answer : Systematically modify:
- Thiazole Methyl Group : Replace with ethyl or halogens to assess steric/electronic effects.
- Benzothiazole Position : Compare 6-carboxamide vs. 5-carboxamide derivatives.
Synthesize analogs via parallel synthesis (e.g., Ugi-azide reaction for diversification) and test in enzyme inhibition assays. Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .
Q. What experimental controls are critical for in vivo pharmacokinetic studies of this compound?
- Methodological Answer : Include:
- Positive Control : A known bioavailable compound (e.g., imatinib for kinase inhibition).
- Vehicle Control : Administer formulation buffer (e.g., 5% DMSO in saline) to isolate compound effects.
Monitor plasma concentration via LC-MS/MS at t = 0.5, 1, 2, 4, 8, 24 hours post-administration. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
Data Contradiction Analysis
Q. How to address inconsistencies between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may arise from solvation effects or target flexibility. Re-run docking with explicit solvent models (TIP3P water) and include entropic contributions (MM-PBSA/GBSA). Experimentally, validate binding via SPR (surface plasmon resonance) to measure kon/koff rates. If IC₅₀ values conflict with docking scores, assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
